5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also includes a nitrofuran moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[2,3-b]pyridine core, followed by the introduction of the nitrofuran group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can lead to the formation of carboxylic acids or aldehydes, while reduction of the nitro group typically yields an amine.
Scientific Research Applications
5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS), which can induce oxidative stress in cells and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-4,6-dimethylpyridine: Similar in structure but lacks the nitrofuran moiety.
4,6-Dimethyl-2-(5-nitrofuran-2-yl)pyridine: Similar but does not contain the thieno ring.
Uniqueness
The presence of both the thieno[2,3-b]pyridine core and the nitrofuran moiety makes 5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine unique. This combination of structural features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c1-5-9-11(15)12(7-3-4-8(20-7)17(18)19)21-13(9)16-6(2)10(5)14/h3-4H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXGFFIAWKGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=CC=C(O3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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